N-Benzylacetamidine Hydrobromide
Overview
Description
Of the different types of nitric oxide synthases (NOS), the inducible (iNOS) form contributes to inflammation and immune response while the constitutively-expressed endothelial (eNOS) enzyme plays important roles in regulating vascular tone. N-Benzylacetamidine is a potent inhibitor of iNOS (IC50 = 0.20 μM), with over 1,000-fold selectivity compared to eNOS (IC50 = 350 µM).
Mechanism of Action
Target of Action
N-Benzylacetamidine Hydrobromide primarily targets Nitric Oxide Synthase 2 (NOS2) , also known as inducible Nitric Oxide Synthase (iNOS) . NOS2 is an enzyme that plays a crucial role in the immune response and inflammation by producing nitric oxide .
Mode of Action
This compound acts as a potent inhibitor of NOS2 . It binds to the active site of the enzyme, preventing it from catalyzing the production of nitric oxide. This compound exhibits over 1,000-fold selectivity for NOS2 compared to NOS3, also known as endothelial Nitric Oxide Synthase (eNOS) .
Biochemical Pathways
By inhibiting NOS2, this compound disrupts the nitric oxide signaling pathway . This pathway is involved in various physiological processes, including immune response and inflammation. The inhibition of NOS2 leads to a decrease in nitric oxide production, which can modulate these processes.
Result of Action
The primary molecular effect of this compound is the inhibition of NOS2 activity , leading to a decrease in nitric oxide production . On a cellular level, this can result in a modulation of the immune response and inflammation, as nitric oxide plays a key role in these processes .
Biochemical Analysis
Biochemical Properties
N-Benzylacetamidine Hydrobromide interacts with the enzyme iNOS, inhibiting its function . This interaction is highly selective, as it does not significantly inhibit eNOS . The nature of these interactions is likely due to the specific binding of this compound to the active site of iNOS, preventing the enzyme from catalyzing its normal reactions.
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to iNOS and inhibiting its function . This binding likely involves interactions with specific amino acid residues in the active site of the enzyme, preventing it from catalyzing the production of nitric oxide.
Metabolic Pathways
This compound is involved in the nitric oxide synthesis pathway through its inhibition of iNOS
Properties
IUPAC Name |
N'-benzylethanimidamide;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.BrH/c1-8(10)11-7-9-5-3-2-4-6-9;/h2-6H,7H2,1H3,(H2,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQJDXJQOUUQHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1=CC=CC=C1)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649404 | |
Record name | (1E)-N'-Benzylethanimidamide--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186545-76-6 | |
Record name | (1E)-N'-Benzylethanimidamide--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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